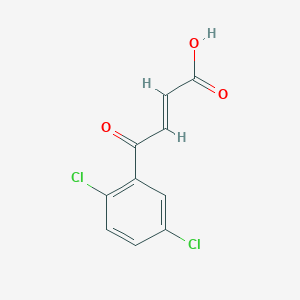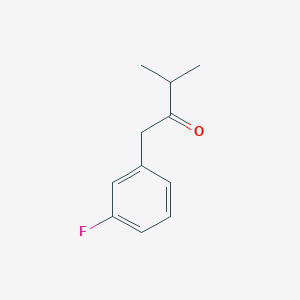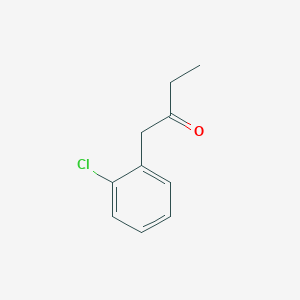
1-(4-Methoxy-3-methylphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3-methylphenyl)-1-propanol is an organic compound with the molecular formula C₁₂H₁₈O₂. It is a phenylpropanol derivative, characterized by a phenyl ring substituted with a methoxy group and a methyl group, and a propyl alcohol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-3-methylphenol with propyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation and recrystallization are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromyl chloride or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields 1-(4-methoxy-3-methylphenyl)-1-propanone.
Reduction: Reduction reactions can produce this compound as the major product.
Substitution: Substitution reactions can lead to the formation of various substituted phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3-methylphenyl)-1-propanol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which 1-(4-Methoxy-3-methylphenyl)-1-propanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also interact with specific enzymes or receptors involved in inflammatory processes.
Comparación Con Compuestos Similares
1-(4-methoxyphenyl)-1-propanol
1-(3-methylphenyl)-1-propanol
1-(4-methoxy-3-methylphenyl)-2-methyl-1-propanone
Propiedades
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7,10,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQZGGYRWBWLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[Methyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846456.png)
